Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C18H16N4O5S2 and its molecular weight is 432.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
The study of thiadiazole derivatives, including compounds similar to Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, reveals significant chemical transformations. For instance, derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid demonstrate the potential for ring-opening reactions under the influence of bases, leading to the formation of various structurally distinct molecules. These transformations highlight the compound's versatility in synthesizing diverse chemical entities with potential applications in medicinal chemistry and materials science (Maadadi et al., 2017).
Glycosidase Inhibitory Activities
Further research into similar thiadiazole and furoate derivatives has uncovered their glycosidase inhibitory activities. These compounds have been identified as selective α-L-fucosidase and β-galactosidase inhibitors, which could be beneficial for treating disorders related to glycosidase enzyme dysfunction. Such inhibitors could have therapeutic implications in diseases where the modulation of glycosidase activity is beneficial (Moreno‐Vargas et al., 2003).
Nucleophilic Reactions
The reactivity of thiadiazole-furan derivatives towards nucleophiles has been explored, showing that these compounds can undergo various nucleophilic substitution reactions. This reactivity is instrumental in synthesizing new molecules with potential biological activity. The stability of the furylthiadiazole fragment in these reactions opens avenues for designing molecules with specific functional groups, thereby expanding the compound's utility in synthetic organic chemistry (Remizov et al., 2015).
Insecticidal Properties
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of thiadiazole derivatives for agricultural applications, specifically as novel insecticides. The structural modifications introduced in these derivatives could enhance their efficacy and selectivity, contributing to safer and more environmentally friendly pest control solutions (Fadda et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal h5n1 influenza a virus .
Biochemical Pathways
Furan carboxamides have been used as model compounds to study the competition between two modes of indirect photochemistry .
Result of Action
Furan-carboxamide derivatives have shown inhibitory activity against the h5n1 virus .
Action Environment
Furan carboxamides have been used as model compounds to study the competition between two modes of indirect photochemistry, suggesting that light exposure could potentially influence their activity .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S2/c1-2-26-16(25)11-6-3-4-7-12(11)19-14(23)10-28-18-22-21-17(29-18)20-15(24)13-8-5-9-27-13/h3-9H,2,10H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBCZFQLZCHMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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